molecular formula C12H10N2O6 B1200728 Maleimidomethyl-3-maleimido propionate CAS No. 79951-01-2

Maleimidomethyl-3-maleimido propionate

Cat. No.: B1200728
CAS No.: 79951-01-2
M. Wt: 278.22 g/mol
InChI Key: LPXCLYYETHSUGN-UHFFFAOYSA-N
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Description

Maleimidomethyl-3-maleimido propionate (MMP) is a cleavable, homobifunctional cross-linking reagent first synthesized by Sato and Nakao in 1981 . Its structure features two maleimide groups separated by a propionate spacer, enabling it to target sulfhydryl (-SH) groups on cysteine residues in proteins. This reactivity allows MMP to form covalent bridges between thiol-containing biomolecules, facilitating the study of protein-protein interactions in intact cellular environments.

In a seminal study, MMP was used to cross-link membrane proteins in human erythrocytes, revealing complexes such as band 3 with bands 4.3, 4.5, 4.6, and 4.7, which were absent in ghost cell experiments . The cleavable nature of MMP (via alkaline treatment) permits post-cross-link analysis of native proteins, making it invaluable for structural biology and membrane protein interaction studies.

Properties

CAS No.

79951-01-2

Molecular Formula

C12H10N2O6

Molecular Weight

278.22 g/mol

IUPAC Name

(2,5-dioxopyrrol-1-yl)methyl 3-(2,5-dioxopyrrol-1-yl)propanoate

InChI

InChI=1S/C12H10N2O6/c15-8-1-2-9(16)13(8)6-5-12(19)20-7-14-10(17)3-4-11(14)18/h1-4H,5-7H2

InChI Key

LPXCLYYETHSUGN-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C1=O)CCC(=O)OCN2C(=O)C=CC2=O

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)OCN2C(=O)C=CC2=O

Other CAS No.

79951-01-2

Synonyms

maleimidomethyl-3-maleimido propionate
MIMIP

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

MMP is distinguished from other maleimide-based reagents by its dual maleimide groups and cleavable spacer. Below is a comparison with two structurally related compounds: 3-Maleimidopropionic acid and N-Succinimidyl 3-Maleimidopropionate (SMP) .

Property MMP 3-Maleimidopropionic Acid N-Succinimidyl 3-Maleimidopropionate (SMP)
Structure Homobifunctional (two maleimides) Monofunctional (maleimide + carboxylic acid) Heterobifunctional (maleimide + NHS ester)
Molecular Weight Not explicitly reported 169.13 g/mol ~260.18 g/mol (calculated from SMILES)
Reactivity Targets thiols (-SH) on both ends Requires activation (e.g., EDC/NHS) for conjugation via carboxyl group Reacts with amines (-NH2) via NHS ester and thiols (-SH) via maleimide
Cleavability Alkaline-cleavable Non-cleavable Typically non-cleavable (unless spacer-modified)
Primary Applications Protein interaction studies in intact cells Introduction of maleimide groups post-activation Conjugation of amines to thiols (e.g., antibody-drug conjugates)

Performance and Limitations

  • MMP :
    • Strengths: Enables reversible cross-linking; preserves membrane integrity during studies.
    • Limitations: Restricted to thiol-thiol cross-linking; requires alkaline conditions for cleavage, which may denature sensitive proteins .
  • SMP :
    • Strengths: Versatile amine-thiol bridging; stable conjugates.
    • Limitations: NHS esters hydrolyze rapidly in aqueous solutions, necessitating fresh preparation .

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